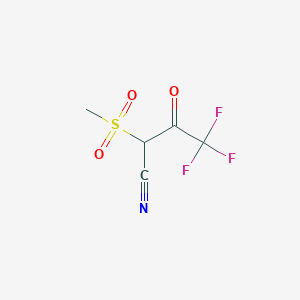

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile

CAS No.:

Cat. No.: VC20402143

Molecular Formula: C5H4F3NO3S

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3NO3S |

|---|---|

| Molecular Weight | 215.15 g/mol |

| IUPAC Name | 4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile |

| Standard InChI | InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3 |

| Standard InChI Key | HXVGVXGVLCVOPJ-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C(C#N)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name 4,4,4-trifluoro-2-methanesulfonyl-3-oxobutanenitrile systematically describes its structure:

-

A butanenitrile backbone (four-carbon chain with a nitrile group at position 1).

-

A trifluoromethyl group () at position 4.

-

A ketone () at position 3.

-

A methanesulfonyl group () at position 2.

The structural formula is represented as:

This arrangement confers both electrophilic (nitrile, ketone) and nucleophilic (sulfonyl) reactivity .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.15 g/mol |

| CAS Registry Number | 3176DN (AK Scientific) |

| Synonyms | 4,4,4-Trifluoro-2-(methylsulfonyl)-3-oxobutanenitrile |

| GHS Hazard Statements | H315, H319, H335 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step protocol, typically involving:

-

Sulfonation of Precursors: Reaction of a β-ketonitrile intermediate with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

-

Fluorination: Subsequent treatment with sulfur tetrafluoride () or a fluorinating agent to replace hydroxyl or carbonyl oxygen with fluorine atoms, yielding the trifluoromethyl group .

Example Reaction Scheme:

Industrial-Scale Production

AK Scientific, Inc. produces the compound under catalog number 3176DN, emphasizing high-purity batches (≥95%) for research applications. Typical packaging includes amber glass vials under inert gas to prevent hydrolysis .

Physicochemical Properties

Physical State and Stability

-

Appearance: White to off-white crystalline solid (inferred from handling precautions) .

-

Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators. Decomposes above 200°C, releasing toxic gases (e.g., , ) .

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and nitrile groups. Limited solubility in water (<0.1 g/L at 25°C) .

-

Reactivity:

Applications in Research and Industry

Pharmaceutical Intermediates

The trifluoromethyl and sulfonyl groups enhance metabolic stability and bioavailability, making the compound a key intermediate in:

-

Kinase Inhibitors: Modulating ATP-binding pockets via sulfonyl interactions .

-

Antiviral Agents: Fluorinated analogs exhibit improved blood-brain barrier penetration .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume